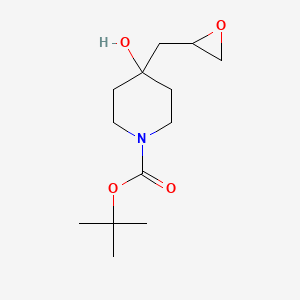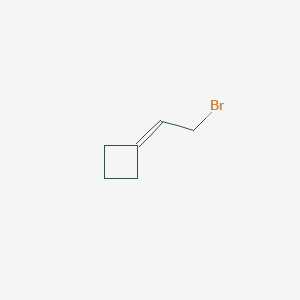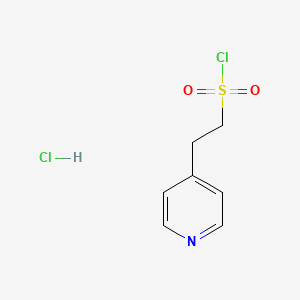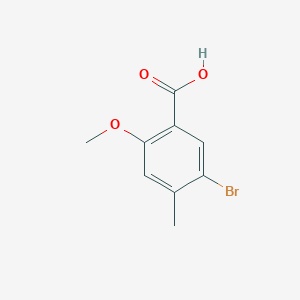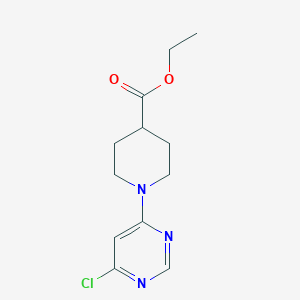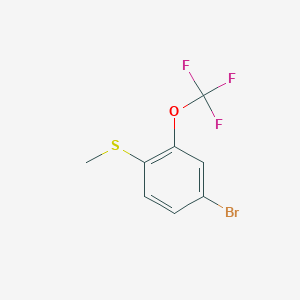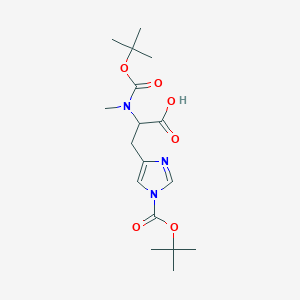
Boc-N-Me-D-His(Boc)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-N-Me-D-His(Boc)-OH, also known as Boc-His(Boc)-OH, is a synthetic, water-soluble, and biocompatible peptide that has become increasingly popular in scientific research. It is used in a variety of applications, such as peptide synthesis, protein engineering, and drug design. Boc-His(Boc)-OH is a versatile reagent that can be used to modify proteins, peptides, and small molecules. It is also used in the synthesis of peptide-based drugs and bioconjugates.
科学研究应用
Boc-N-Me-D-His(Boc)-OH(Boc)-OH has a wide range of applications in scientific research. It can be used to modify proteins, peptides, and small molecules. It is also used in the synthesis of peptide-based drugs and bioconjugates. In addition, Boc-N-Me-D-His(Boc)-OH(Boc)-OH can be used to stabilize proteins and peptides, as well as to increase their solubility. It can also be used to modify the structure and activity of proteins and peptides.
作用机制
Boc-N-Me-D-His(Boc)-OH(Boc)-OH functions by forming a covalent bond between the Boc and His(Boc) groups. This bond is formed through a nucleophilic substitution reaction, in which the Boc group acts as the nucleophile and the His(Boc) group acts as the electrophile. This reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate. The resulting product is a water-soluble and biocompatible peptide.
Biochemical and Physiological Effects
Boc-N-Me-D-His(Boc)-OH(Boc)-OH has been studied for its biochemical and physiological effects. Studies have shown that Boc-N-Me-D-His(Boc)-OH(Boc)-OH can increase the solubility and stability of proteins and peptides. It can also modify the structure and activity of proteins and peptides. In addition, Boc-N-Me-D-His(Boc)-OH(Boc)-OH can be used to modify the pharmacokinetics and pharmacodynamics of peptide-based drugs.
实验室实验的优点和局限性
The main advantages of Boc-N-Me-D-His(Boc)-OH(Boc)-OH for lab experiments are its water solubility, biocompatibility, and versatility. It can be used to modify proteins, peptides, and small molecules, as well as to stabilize proteins and peptides. In addition, Boc-N-Me-D-His(Boc)-OH(Boc)-OH can be used to modify the pharmacokinetics and pharmacodynamics of peptide-based drugs. However, the main limitation of Boc-N-Me-D-His(Boc)-OH(Boc)-OH is that it is not suitable for use in vivo due to its toxicity.
未来方向
The future of Boc-N-Me-D-His(Boc)-OH(Boc)-OH is promising, as it is being explored for a variety of applications. For example, it is being explored as a tool to modify the structure and activity of proteins and peptides. In addition, it is being studied for its potential to modify the pharmacokinetics and pharmacodynamics of peptide-based drugs. Additionally, Boc-N-Me-D-His(Boc)-OH(Boc)-OH is being explored as a tool to stabilize proteins and peptides, as well as to increase their solubility. Finally, Boc-N-Me-D-His(Boc)-OH(Boc)-OH is being studied for its potential to be used in the synthesis of peptide-based drugs and bioconjugates.
合成方法
Boc-N-Me-D-His(Boc)-OH(Boc)-OH is synthesized through a two-step process. First, a Boc-protected amino acid is reacted with a protected histidine to form Boc-N-Me-D-His(Boc)-OH(Boc)-OH. This reaction is carried out under basic conditions, such as sodium hydroxide or potassium carbonate, at elevated temperatures. The second step involves the deprotection of the Boc and His(Boc) groups using aqueous acid, such as trifluoroacetic acid (TFA). This reaction can be carried out at room temperature or elevated temperatures, depending on the desired product.
属性
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O6/c1-16(2,3)25-14(23)19(7)12(13(21)22)8-11-9-20(10-18-11)15(24)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDHNZXOCLBECO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

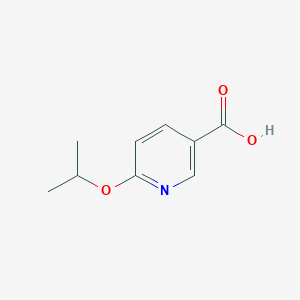
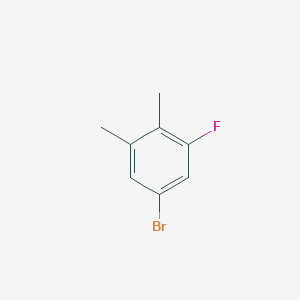
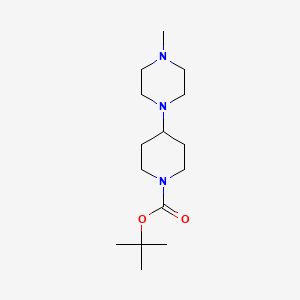
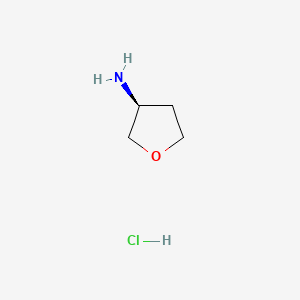
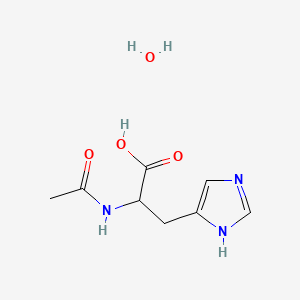
![2-Benzyl-2-azaspiro[3.5]nonan-7-one](/img/structure/B1289772.png)
